2-Cyclobutylimidazo[1,2-a]pyridine-7-carboxylic acid
Description
Properties
Molecular Formula |
C12H12N2O2 |
|---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
2-cyclobutylimidazo[1,2-a]pyridine-7-carboxylic acid |
InChI |
InChI=1S/C12H12N2O2/c15-12(16)9-4-5-14-7-10(8-2-1-3-8)13-11(14)6-9/h4-8H,1-3H2,(H,15,16) |
InChI Key |
SQYZDXOGASVLJT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=CN3C=CC(=CC3=N2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobutylimidazo[1,2-a]pyridine-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of radical reactions facilitated by transition metal catalysis, metal-free oxidation, or photocatalysis . The exact conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Cyclobutylimidazo[1,2-a]pyridine-7-carboxylic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups in the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Solvents: Common solvents include dichloromethane (DCM), ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Cyclobutylimidazo[1,2-a]pyridine-7-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Cyclobutylimidazo[1,2-a]pyridine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in the context of its antimicrobial activity, it may inhibit key enzymes or disrupt cellular processes essential for the survival of pathogens . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural Analogues
Imidazo[1,2-a]pyridine-7-carboxylic Acid (CAS 648423-85-2)
- Structure : Lacks the cyclobutyl group at position 2.
- Molecular Formula : C₈H₆N₂O₂ (vs. C₁₁H₁₂N₂O₂ for the cyclobutyl derivative).
- Key Differences :
7-Methylimidazo[1,2-a]pyridine-2-carboxylic Acid
- Structure : Methyl group at position 7; carboxylic acid at position 2.
- Molecular Formula : C₉H₈N₂O₂.
- Key Differences :
6-Bromo-3-formylimidazo[1,2-a]pyridine-7-carboxylic Acid
- Structure : Bromine at position 6, formyl at position 3, carboxylic acid at 7.
- Molecular Formula : C₉H₅BrN₂O₃.
- Formyl group adds electrophilicity, enhancing reactivity in cross-coupling reactions .
3,6-Dimethylimidazo[1,2-a]pyridine-2-carboxylic Acid (CAS 1159833-34-7)
- Structure : Methyl groups at positions 3 and 4.
- Molecular Formula : C₁₀H₁₀N₂O₂.
- Key Differences :
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents | logP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|---|---|
| 2-Cyclobutylimidazo[1,2-a]pyridine-7-carboxylic acid | C₁₁H₁₂N₂O₂ | 204.23 | Cyclobutyl (C2), COOH (C7) | ~1.8 | ~10 (pH 7.4) |
| Imidazo[1,2-a]pyridine-7-carboxylic acid | C₈H₆N₂O₂ | 162.15 | COOH (C7) | ~0.5 | >50 (pH 7.4) |
| 7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid | C₉H₈N₂O₂ | 176.17 | CH₃ (C7), COOH (C2) | ~1.2 | ~30 (pH 7.4) |
| 6-Bromo-3-formylimidazo[1,2-a]pyridine-7-carboxylic acid | C₉H₅BrN₂O₃ | 268.96 | Br (C6), CHO (C3), COOH (C7) | ~2.1 | <5 (pH 7.4) |
- Cyclobutyl Impact: The cyclobutyl group in the target compound increases molecular weight and logP compared to non-cyclobutyl analogues, suggesting improved membrane permeability but reduced aqueous solubility .
- Carboxylic Acid Position: The C7-carboxylic acid in the target compound vs.
Pharmacological Potential
The cyclobutyl group’s rigidity may enhance receptor affinity compared to flexible alkyl chains .
Biological Activity
2-Cyclobutylimidazo[1,2-a]pyridine-7-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula: C12H12N2O2
- Molecular Weight: 220.24 g/mol
- IUPAC Name: this compound
- CAS Number: 84734983
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, particularly in cancer research. Its mechanism of action primarily involves the modulation of specific protein targets associated with oncogenic pathways.
The compound interacts with various molecular targets, particularly enzymes and receptors involved in cell proliferation and survival. Notably, it has shown efficacy against the ENL YEATS domain, which is implicated in acute leukemia.
Structure-Activity Relationship (SAR)
The structural modifications of the imidazopyridine scaffold significantly influence the biological activity of the compound. For instance, substituting different groups on the cyclobutyl ring has been shown to enhance potency against specific targets:
| Compound | ENL-H3K27cr HTRF IC50 (µM) | ENL(YEATS)-HiBiT CETSA EC50 (µM) |
|---|---|---|
| 1 | 7.0 | 9.0 |
| 2 | >50 | >20 |
| 3 | 0.087 | 3.0 |
| 5 | 3.6 | |
| 6 | 13.0 | |
| 7 | 0.232 | 1.5 |
| 9 | 0.007 | 0.425 |
| 10 (SR-0813) | 0.025 | 0.205 |
The data show that modifications to the cyclobutyl group can lead to substantial improvements in activity, as evidenced by compound 3's significantly lower IC50 values compared to others .
Case Study: Acute Myeloid Leukemia (AML)
A study focused on the compound's effectiveness against AML cells demonstrated that modifications to the imidazopyridine structure could enhance its therapeutic potential. Specifically, compounds derived from this scaffold showed improved cellular uptake and target engagement, leading to higher rates of apoptosis in leukemic cells .
In Vitro and In Vivo Studies
In vitro assays indicated that the compound inhibited cell proliferation at nanomolar concentrations across various cancer cell lines, including those resistant to conventional therapies. In vivo studies further confirmed its efficacy, showing significant tumor regression in xenograft models .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Cyclobutylimidazo[1,2-a]pyridine-7-carboxylic acid, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves multi-step strategies, such as cyclocondensation of substituted pyridines with cyclobutyl-containing precursors. Key steps include:
- Cyclobutyl group introduction : Use palladium-catalyzed cross-coupling or nucleophilic substitution to attach the cyclobutyl moiety .
- Carboxylic acid functionalization : Hydrolysis of ester intermediates under acidic or basic conditions (e.g., LiOH/THF) to yield the final carboxylic acid .
- Yield optimization : Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography (silica gel, eluent: ethyl acetate/hexane). Yields >70% are achievable with rigorous temperature control (e.g., reflux in DMF at 110°C) .
Q. How can researchers characterize the structural purity of this compound?
- Methodological Answer :
- Spectroscopic analysis :
- NMR : Confirm cyclobutyl protons (δ 2.5–3.5 ppm, multiplet) and carboxylic acid proton (δ 12–13 ppm, broad) in H NMR. C NMR should show carbonyl carbon at ~170 ppm .
- IR : Detect carboxylic acid O–H stretch (~2500–3000 cm) and C=O stretch (~1680–1720 cm) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H] and fragmentation patterns .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer :
- Storage : Keep in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis or oxidation .
- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., decarboxylated derivatives) indicate instability .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assays?
- Methodological Answer :
- Assay validation :
- Replicate experiments using standardized protocols (e.g., fixed DMSO concentration ≤1% to avoid solvent interference) .
- Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays for functional activity) to cross-validate results .
- Batch variability analysis : Perform HPLC-MS to check for impurities (e.g., residual solvents or byproducts) that may modulate activity. Adjust synthetic protocols to minimize variability .
Q. What computational strategies are effective for structure-activity relationship (SAR) studies of this compound?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases). Focus on cyclobutyl and carboxylic acid motifs as key pharmacophores .
- MD simulations : Run 100-ns simulations in explicit solvent (TIP3P water) to assess conformational stability. Analyze RMSD and hydrogen-bonding networks .
- QSAR modeling : Train models using descriptors like logP, polar surface area, and electrostatic potential. Validate with experimental IC data from kinase inhibition assays .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Target identification :
- Chemical proteomics : Use photoaffinity labeling with a biotinylated analog to capture interacting proteins, followed by streptavidin pull-down and LC-MS/MS analysis .
- CRISPR-Cas9 screens : Perform genome-wide knockout screens to identify genes whose loss modulates compound efficacy .
- Pathway analysis : Integrate transcriptomic (RNA-seq) and phosphoproteomic data to map signaling pathways affected by the compound .
Data Analysis and Reproducibility
Q. What statistical methods are recommended for analyzing dose-response data with high variability?
- Methodological Answer :
- Non-linear regression : Fit data to a four-parameter logistic model (e.g., Hill equation) using software like GraphPad Prism. Report EC values with 95% confidence intervals .
- Outlier detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous replicates. Ensure n ≥ 3 for biological replicates .
Q. How can researchers address batch-to-batch variability in pharmacological studies?
- Methodological Answer :
- Quality control :
- Quantify purity via HPLC (≥95%) and residual solvents via GC-MS for each batch .
- Use NMR to confirm structural consistency, focusing on cyclobutyl and carboxylic acid regions .
- Bioactivity normalization : Include a reference compound (e.g., staurosporine for kinase assays) to normalize inter-batch data .
Safety and Compliance
Q. What safety protocols are critical for handling this compound in vitro and in vivo?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
